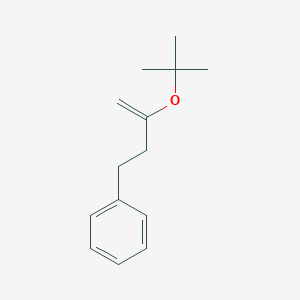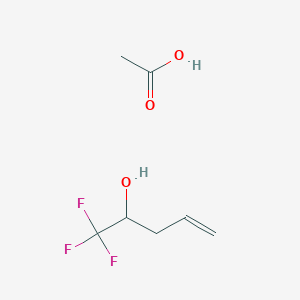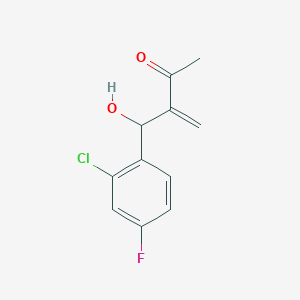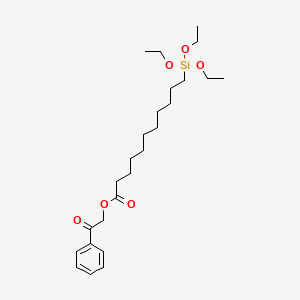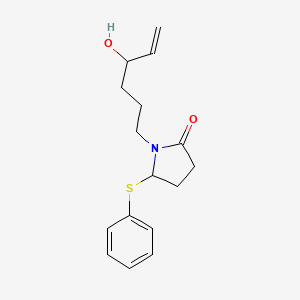
2-Pyrrolidinone, 1-(4-hydroxy-5-hexenyl)-5-(phenylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyrrolidinone, 1-(4-hydroxy-5-hexenyl)-5-(phenylthio)- is a complex organic compound that belongs to the class of pyrrolidinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrrolidinone, 1-(4-hydroxy-5-hexenyl)-5-(phenylthio)- typically involves multi-step organic reactions. The starting materials might include pyrrolidinone derivatives, hexenyl alcohols, and phenylthiol compounds. Common synthetic routes could involve:
Nucleophilic substitution: Reacting a pyrrolidinone derivative with a hexenyl halide in the presence of a base.
Thioether formation: Introducing the phenylthio group through a reaction with a thiol reagent under mild conditions.
Industrial Production Methods
Industrial production of such compounds often requires optimization of reaction conditions to ensure high yield and purity. This might involve:
Catalysts: Using specific catalysts to enhance reaction rates.
Solvents: Choosing appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Maintaining optimal temperature and pressure conditions to favor desired reactions.
化学反応の分析
Types of Reactions
2-Pyrrolidinone, 1-(4-hydroxy-5-hexenyl)-5-(phenylthio)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the hexenyl chain can be reduced to form a saturated alkyl chain.
Substitution: The phenylthio group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated alkyl chain.
Substitution: Formation of new functionalized derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Pyrrolidinone, 1-(4-hydroxy-5-hexenyl)-5-(phenylthio)- involves its interaction with specific molecular targets and pathways. This might include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor interaction: Modulating the activity of cellular receptors.
Pathway modulation: Affecting biochemical pathways involved in cellular processes.
類似化合物との比較
Similar Compounds
2-Pyrrolidinone derivatives: Compounds with similar pyrrolidinone structures but different substituents.
Thioether compounds: Compounds containing sulfur atoms bonded to carbon atoms.
Hydroxyalkyl derivatives: Compounds with hydroxyl groups attached to alkyl chains.
Uniqueness
2-Pyrrolidinone, 1-(4-hydroxy-5-hexenyl)-5-(phenylthio)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
849208-81-7 |
|---|---|
分子式 |
C16H21NO2S |
分子量 |
291.4 g/mol |
IUPAC名 |
1-(4-hydroxyhex-5-enyl)-5-phenylsulfanylpyrrolidin-2-one |
InChI |
InChI=1S/C16H21NO2S/c1-2-13(18)7-6-12-17-15(19)10-11-16(17)20-14-8-4-3-5-9-14/h2-5,8-9,13,16,18H,1,6-7,10-12H2 |
InChIキー |
CBAGNJOOXJVLIR-UHFFFAOYSA-N |
正規SMILES |
C=CC(CCCN1C(CCC1=O)SC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14202681.png)
![2-[(4-Methoxyphenyl)methoxy]hept-6-EN-3-one](/img/structure/B14202688.png)

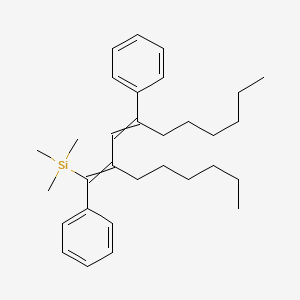
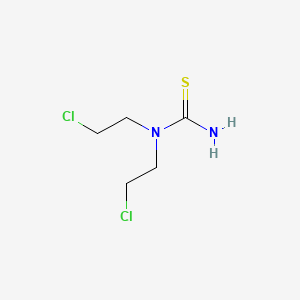
![Benzenemethanamine, N-[1-methyl-2-(phenylseleno)ethylidene]-](/img/structure/B14202710.png)
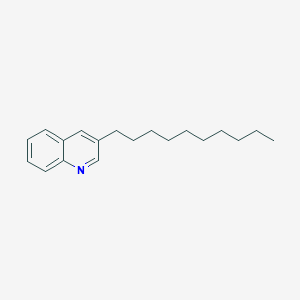
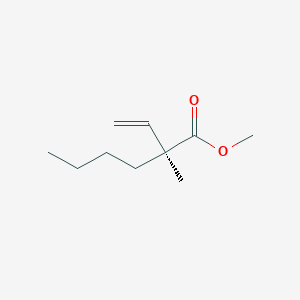
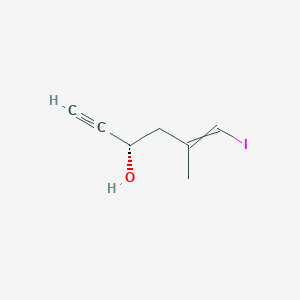
![1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one](/img/structure/B14202756.png)
